molecular formula C17H13N5O3 B11088282 3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11088282
M. Wt: 335.32 g/mol
InChI Key: RHSMCWQKNLRBTE-UHFFFAOYSA-N
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Description

3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol. The resulting indole derivative can then be further modified to obtain the desired compound.

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a quinone derivative, while reduction may yield a hydroxyindole derivative.

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for the treatment of various diseases, including neuroglioma .

In industry, indole derivatives are used in the production of dyes, pigments, and pharmaceuticals. The unique structure of this compound makes it a valuable compound for the development of new materials and drugs.

Comparison with Similar Compounds

3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as 3-hydroxy-3-methyl-1H-indol-2-one and 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetonitrile . While these compounds share a similar indole core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-[3-(tetrazol-1-yl)phenyl]ethyl]-1H-indol-2-one

InChI

InChI=1S/C17H13N5O3/c23-15(11-4-3-5-12(8-11)22-10-18-20-21-22)9-17(25)13-6-1-2-7-14(13)19-16(17)24/h1-8,10,25H,9H2,(H,19,24)

InChI Key

RHSMCWQKNLRBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N4C=NN=N4)O

Origin of Product

United States

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